(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanol
Overview
Description
“(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanol” is a chemical compound with the empirical formula C9H10N2O . It belongs to the class of compounds known as imidazopyridines, which are fused bicyclic heterocycles .
Synthesis Analysis
Imidazopyridines can be synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method for the synthesis of a series of imidazopyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .
Chemical Reactions Analysis
Imidazopyridines can be synthesized from different 2-aminopyridines with various α-bromoketones . The reaction conditions can be optimized to achieve good to excellent yields .
Scientific Research Applications
Optoelectronic Devices
Imidazo[1,5-a]pyridine derivatives, including our compound of interest, are known for their luminescent properties . This makes them suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs). Their ability to emit light upon electrical excitation is valuable for display and lighting technologies. The fluoro and methyl groups in the compound can potentially alter the electronic properties, thus tuning the emission wavelengths for specific applications.
Biological Sensors
Due to their unique chemical structure, these compounds can be engineered to act as biological sensors . They can be used to detect the presence of biomolecules or changes in biological environments. The specificity of the interaction between the sensor and the target molecule can lead to advancements in diagnostic tools and environmental monitoring systems.
Anticancer Agents
Research has indicated that imidazo[1,5-a]pyridine derivatives exhibit promising activity as anticancer agents . They can interfere with the proliferation of cancer cells and induce apoptosis. The introduction of the fluoro group might enhance the compound’s ability to act as a kinase inhibitor, a common strategy in targeted cancer therapies.
Confocal Microscopy Emitters
These derivatives are also used as emitters in confocal microscopy for imaging purposes . The compound’s structure allows it to be excited at specific wavelengths, making it a tool for visualizing cellular structures and functions. This application is crucial for biological research and medical diagnostics.
Pharmaceutical Development
The imidazo[1,5-a]pyridine scaffold is recognized as a “drug prejudice” structure due to its wide range of applications in medicinal chemistry . It serves as a core structure for the development of new pharmaceuticals. The compound could be a precursor or an intermediate in synthesizing drugs with varied therapeutic effects.
Material Science
In material science , the structural character of imidazo[1,5-a]pyridine derivatives lends itself to the creation of new materials . The compound could be used to develop novel polymers or coatings with specific properties, such as increased resistance to environmental factors or enhanced electrical conductivity.
Antiviral and Antibacterial Properties
Imidazo[1,5-a]pyridines have shown antiviral and antibacterial properties . They can be designed to target specific pathogens, offering a pathway to new treatments for infectious diseases. The compound’s modifications, like the fluoro and methyl groups, may influence its activity against various strains of viruses and bacteria.
Neuropharmacological Applications
Lastly, this class of compounds has been described as modulators for neurotransmitter receptors, such as the GABA_A receptor . This indicates potential applications in neuropharmacology , where the compound could be used to treat neurological disorders by modulating synaptic transmission.
Future Directions
properties
IUPAC Name |
(8-fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c1-6-11-8(5-13)9-7(10)3-2-4-12(6)9/h2-4,13H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYXPPQVUVJBKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1C=CC=C2F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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